molecular formula C11H12BrNO3 B1351743 methyl N-[(4-bromophenyl)acetyl]glycinate CAS No. 524032-63-1

methyl N-[(4-bromophenyl)acetyl]glycinate

Cat. No.: B1351743
CAS No.: 524032-63-1
M. Wt: 286.12 g/mol
InChI Key: ZPBBHEGFSSAGSS-UHFFFAOYSA-N
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Description

Methyl N-[(4-bromophenyl)acetyl]glycinate is a chemical compound with the CAS Registry Number 524032-63-1 and the molecular formula C11H12BrNO3 . It is a brominated derivative of glycinate, characterized by a structure that incorporates a 4-bromophenylacetyl group. This class of N-acyl glycinate esters serves as versatile intermediates and building blocks in synthetic organic and medicinal chemistry research . The presence of both the ester and the amide functional groups within the molecule provides two potential sites for further chemical transformation, while the bromophenyl moiety can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. Researchers value this compound for its utility in the synthesis of diverse heterocyclic systems, including 4H-1,3-oxazol-5-ones and 1,3-oxazoles, which are core structures in many compounds with documented biological activity . Furthermore, derivatives containing the 4-bromophenyl group are of significant interest in the development of novel antimicrobial agents, as the bromine substitution is known to influence the lipophilicity of a molecule, which can in turn affect its biological activity and penetration through cell membranes . The compound is provided with a purity of 95% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBBHEGFSSAGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 4 Bromophenyl Acetyl Glycinate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of methyl N-[(4-bromophenyl)acetyl]glycinate logically disconnects the molecule at the central amide bond. This primary disconnection yields two key synthons: a (4-bromophenyl)acetyl cation equivalent and a methyl glycinate (B8599266) anion equivalent. These correspond to the practical starting materials, (4-bromophenyl)acetic acid (or its activated form) and methyl glycinate.

Further disconnection of (4-bromophenyl)acetic acid suggests several synthetic routes. One approach involves the homologation of a 4-bromobenzyl derivative, extending the side chain by one carbon. Another strategy focuses on the formation of the phenylacetic acid scaffold itself, for instance, through rearrangement reactions. For methyl glycinate, the most straightforward disconnection is the ester linkage, leading back to the readily available amino acid, glycine (B1666218).

Synthesis of Precursor (4-Bromophenyl)acetic Acid Derivatives

Carbonylation Strategies

Carbonylation reactions provide a direct route to introduce the carboxylic acid moiety. One such method involves the palladium-catalyzed carbonylation of p-bromotoluene. In a specific example, p-bromotoluene is reacted with carbon monoxide in the presence of a palladium catalyst, such as Pd(Xantphos)Cl2, and a peroxide initiator to yield the corresponding ethyl ester, which is subsequently hydrolyzed to (4-bromophenyl)acetic acid. nih.gov

Table 1: Synthesis of (4-Bromophenyl)acetic Acid via Carbonylation

Starting MaterialReagents and ConditionsProductYieldReference
p-Bromotoluene1. CO (10 atm), ethanol (B145695), di-tert-butyl peroxide, Pd(Xantphos)Cl2, 120°C, 16hEthyl 4-bromophenylacetate73% nih.gov
Ethyl 4-bromophenylacetate2. 6 N NaOH, 1,4-dioxane, 60°C, 2h; then 2 N HCl(4-Bromophenyl)acetic acid93% nih.gov

Side-Chain Elongation Techniques

Side-chain elongation methods typically start from a benzyl (B1604629) derivative and introduce the second carbon of the acetic acid side chain.

A prevalent method involves the cyanation of 4-bromobenzyl bromide followed by hydrolysis of the resulting nitrile. nih.gov This two-step process is generally efficient and high-yielding. An improved process for preparing highly pure 4-bromophenylacetic acid starts from 4-bromotoluene, which is first brominated to 4-bromobenzyl bromide and then reacted with sodium cyanide. The subsequent hydrolysis of 4-bromophenylacetonitrile (B126402) with sodium hydroxide (B78521) affords the desired acid in high purity and yield.

Another notable side-chain elongation method is the Willgerodt-Kindler reaction. This reaction allows for the conversion of aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. For example, 4-bromoacetophenone can be reacted with morpholine (B109124) and sulfur to form a thiomorpholide intermediate, which upon hydrolysis yields (4-bromophenyl)acetic acid. Phase-transfer catalysts can be employed to facilitate this reaction. thieme-connect.de

The Arndt-Eistert synthesis offers a method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologous carboxylic acid. wikipedia.orglibretexts.org For instance, 4-bromobenzoic acid could be converted to its acid chloride and then subjected to the Arndt-Eistert reaction sequence to furnish (4-bromophenyl)acetic acid.

Table 2: Synthesis of (4-Bromophenyl)acetic Acid via Side-Chain Elongation

Starting MaterialReagents and ConditionsIntermediate ProductFinal ProductOverall YieldReference
4-Bromobenzyl bromide1. NaCN, ethanol4-Bromophenylacetonitrile(4-Bromophenyl)acetic acidNot specified nih.gov
4-Bromophenylacetonitrile2. NaOH, H2O, reflux(4-Bromophenyl)acetic acid98%
4-Bromoacetophenone1. Morpholine, Sulfur4-(4-Bromophenylacetyl)morpholine(4-Bromophenyl)acetic acid78% thieme-connect.de
4-(4-Bromophenylacetyl)morpholine2. NaOH, TEBA, hydrolysis(4-Bromophenyl)acetic acid thieme-connect.de
4-Bromobenzoic acid1. SOCl2 2. CH2N2 3. Ag2O, H2O (Wolff rearrangement)2-Diazo-1-(4-bromophenyl)ethanone(4-Bromophenyl)acetic acidNot specified wikipedia.orglibretexts.org

Preparation of Glycinate Ester Scaffolds

Methyl glycinate is the second key precursor required for the synthesis of the target molecule. It is typically prepared by the esterification of glycine.

Esterification of Glycine

The most common method for the esterification of amino acids is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. For the synthesis of methyl glycinate, glycine is reacted with methanol (B129727) in the presence of a strong acid like hydrogen chloride or sulfuric acid. stackexchange.comgoogle.com The reaction is often carried out by bubbling anhydrous HCl gas through methanol or by using a reagent that generates HCl in situ, such as thionyl chloride (SOCl2) or trimethylchlorosilane (TMSCl). nih.govstackexchange.compianetachimica.itgoogle.com The use of thionyl chloride in methanol is a convenient method that generally provides the hydrochloride salt of the amino acid ester in high yield. pianetachimica.it Similarly, trimethylchlorosilane in methanol is an efficient system for the esterification of amino acids at room temperature, offering mild conditions and good to excellent yields. nih.gov

Table 3: Synthesis of Methyl Glycinate via Esterification of Glycine

Starting MaterialReagents and ConditionsProductYieldReference
GlycineMethanol, SOCl2, refluxGlycine methyl ester hydrochloride~70% researchgate.net
GlycineMethanol, Trimethylchlorosilane, room temperature, 24hGlycine methyl ester hydrochloride98% nih.gov
GlycineMethanol, conc. H2SO4, reflux, 8hL-glycine methyl ester sulfate85-90% google.com

Alternative Glycinate Ester Synthesis

Besides the traditional acid-catalyzed esterification, other methods can be employed for the synthesis of methyl glycinate. One such method involves the use of dimethyl carbonate (DMC) as a green methylating agent. A base-catalyzed methyl transfer from dimethyl carbonate to a carboxylic acid can provide the corresponding methyl ester under mild conditions. organic-chemistry.orgsmith.edu This method has the advantage of avoiding harsh acidic conditions and toxic reagents. organic-chemistry.org

Amide Bond Formation

The final step in the synthesis of this compound is the formation of the amide bond between (4-bromophenyl)acetic acid and methyl glycinate. This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govresearchgate.netpeptide.com The reaction involves the activation of the carboxyl group of (4-bromophenyl)acetic acid by the coupling agent, followed by nucleophilic attack by the amino group of methyl glycinate.

Table 4: Synthesis of this compound via Amide Coupling

Starting Material 1Starting Material 2Coupling Reagents and ConditionsProductYieldReference
(4-Bromophenyl)acetic acidMethyl glycinate hydrochlorideEDC, DMAP, DIPEA, CH3CN, 23°CThis compoundGood to excellent (inferred) nih.gov
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneGlycinePyridine, reflux, 2h[2-(4-bromophenyl)-4-oxoquinazolin-3-yl]acetic acid67% bibliomed.org

N-Acylation Routes to this compound

The N-acylation of glycine methyl ester with (4-bromophenyl)acetic acid or its derivatives is the cornerstone of synthesizing this compound. This transformation can be accomplished through several pathways, primarily involving direct amidation with the aid of coupling reagents or the use of more reactive acylating agents like acyl halides or anhydrides.

Direct Amidation and Coupling Reagent-Mediated Approaches

Direct amidation involves the reaction of (4-bromophenyl)acetic acid with glycine methyl ester, a process that typically requires activation of the carboxylic acid to facilitate the formation of the amide bond. This is commonly achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ.

Commonly employed coupling reagents for this purpose include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions. Other classes of coupling reagents that find application in this synthesis include phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general mechanism for a coupling reagent-mediated amidation is depicted below:

Activation of (4-bromophenyl)acetic acid by the coupling reagent to form a highly reactive intermediate.

Nucleophilic attack by the amino group of glycine methyl ester on the activated carbonyl carbon.

Formation of a tetrahedral intermediate which then collapses to yield the desired amide, this compound, and a byproduct derived from the coupling reagent.

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. A selection of commonly used coupling reagents is presented in the table below.

Coupling ReagentAdditive (if any)Typical SolventGeneral Reaction Conditions
EDCHOBtDichloromethane (B109758) (DCM), Dimethylformamide (DMF)Room temperature, 12-24 hours
DCCHOBtDichloromethane (DCM), Tetrahydrofuran (B95107) (THF)0 °C to room temperature, 12-24 hours
HBTUHOBt, DIEADimethylformamide (DMF)Room temperature, 2-6 hours
PyBOPDIEADichloromethane (DCM), Dimethylformamide (DMF)Room temperature, 2-6 hours
This table presents generalized conditions and may vary depending on the specific substrate and desired outcome.

Acyl Halide or Anhydride (B1165640) Methods

An alternative and often more rapid approach to the synthesis of this compound involves the use of a more reactive derivative of (4-bromophenyl)acetic acid, such as its acyl chloride or anhydride. This method, often referred to as the Schotten-Baumann reaction when conducted in a two-phase system, provides a strong driving force for the acylation reaction. orientjchem.orglookchem.comnih.gov

The synthesis of (4-bromophenyl)acetyl chloride is typically achieved by treating (4-bromophenyl)acetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with glycine methyl ester, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction can be summarized as follows: (4-bromophenyl)acetic acid + SOCl₂ → (4-bromophenyl)acetyl chloride + SO₂ + HCl (4-bromophenyl)acetyl chloride + H₂N-CH₂-COOCH₃ + Base → this compound + Base·HCl

Similarly, (4-bromophenyl)acetic anhydride can be used as the acylating agent. A common procedure for N-acetylation of glycine using acetic anhydride in an aqueous medium has been well-established and can be adapted for this synthesis. google.com

Acylating AgentBaseTypical SolventGeneral Reaction Conditions
(4-bromophenyl)acetyl chlorideTriethylamine, Pyridine, Aqueous NaOHDichloromethane (DCM), Toluene (B28343), Water0 °C to room temperature, 1-4 hours
(4-bromophenyl)acetic anhydrideSodium bicarbonate, PyridineDichloromethane (DCM), AcetonitrileRoom temperature to gentle heating, 2-8 hours
This table presents generalized conditions and may vary depending on the specific substrate and desired outcome.

Chemo- and Regioselective Considerations in Acylation

While glycine methyl ester presents a single primary amine for acylation, considerations of chemo- and regioselectivity become more critical when dealing with more complex amino acid esters or in the presence of other nucleophilic functional groups. In the specific case of synthesizing this compound, the primary challenge is to ensure exclusive N-acylation without competing O-acylation if other hydroxyl-containing functional groups were present in the starting materials.

The high nucleophilicity of the primary amine in glycine methyl ester generally ensures selective N-acylation under standard conditions. However, the choice of reaction conditions can further enhance this selectivity. For instance, in coupling reagent-mediated reactions, the use of additives like HOBt can help to minimize side reactions. In acyl halide methods, controlling the stoichiometry of the base and the reaction temperature can prevent unwanted side reactions.

Enzymatic methods, although not as commonly reported for this specific compound, offer a high degree of chemo- and regioselectivity. googleapis.com Lipases and acylases can catalyze the N-acylation of amino acids with high specificity, often under mild and environmentally benign conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and reagents.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used for coupling reagent-mediated reactions. For Schotten-Baumann conditions, a biphasic system of an organic solvent (e.g., toluene or DCM) and water is often employed.

Temperature: The reaction temperature affects the rate of the reaction and the stability of the reactants and products. While many N-acylation reactions can be carried out at room temperature, cooling to 0 °C may be necessary, particularly when using highly reactive acyl chlorides, to control the reaction and minimize side reactions. In some cases, gentle heating may be required to drive the reaction to completion.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials. This is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry: The molar ratios of the reactants, coupling agents, and base are critical for achieving high yields. A slight excess of the acylating agent or the coupling reagent may be used to ensure complete consumption of the limiting reactant, which is often the more valuable amino acid ester.

A hypothetical optimization study for the EDC/HOBt mediated coupling of (4-bromophenyl)acetic acid and glycine methyl ester is presented below.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM252475
2DMF252482
3THF252468
4DMF0 to 251885
5DMF401278
This is an illustrative table and does not represent actual experimental data.

Scalable and Sustainable Synthesis Protocols for the Chemical Compound

The development of scalable and sustainable synthetic protocols is of paramount importance for the industrial production of chemical compounds. For the synthesis of this compound, this involves considering factors such as the cost and availability of starting materials, the environmental impact of solvents and reagents, energy consumption, and the ease of product isolation and purification.

Green Chemistry Approaches: Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Acyl halide and anhydride methods can have good atom economy if the byproducts are simple and easily removed.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or solvent-free conditions. Catalyst-free N-acylation reactions in water have been reported for other amines and could be a potential green route. orientjchem.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones. This is a key advantage of enzymatic synthesis and some modern coupling reagents that can be used in catalytic amounts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Scalability Considerations: When scaling up the synthesis, several factors need to be addressed:

Heat Transfer: Exothermic reactions, such as those involving acyl chlorides, require efficient heat management to maintain control over the reaction.

Mixing: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous reaction mixtures.

Work-up and Purification: Developing a simple and efficient work-up procedure that avoids chromatography is highly desirable for large-scale production. Crystallization is often the preferred method for purification on a large scale.

A patent for the synthesis of N-acyl amino acid salts describes a process using fatty alkyl esters and an alkoxide catalyst under pressure, which could be adapted for a scalable and sustainable synthesis of related compounds. google.com

Advanced Spectroscopic Characterization and Elucidation of Methyl N 4 Bromophenyl Acetyl Glycinate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

A definitive confirmation of the molecular formula of methyl N-[(4-bromophenyl)acetyl]glycinate would be achieved through High-Resolution Mass Spectrometry (HRMS). This technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

To generate ions for mass analysis, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) would be employed. ESI is particularly suitable for polar molecules and would likely produce protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+). APCI is an alternative method that is effective for less polar compounds and would also be expected to generate protonated molecular ions. A data table summarizing the expected accurate masses for these ions is presented below.

IonExpected Exact Mass
[C11H12Br79NO3+H]+286.0073
[C11H12Br81NO3+H]+288.0052
[C11H12Br79NO3+Na]+308.9892
[C11H12Br81NO3+Na]+310.9871

Note: The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) experiments would be crucial for confirming the structure of this compound. By selecting the precursor ion (e.g., [M+H]+) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be obtained. This pattern would provide valuable information about the connectivity of the atoms within the molecule. However, no published MS/MS fragmentation data for this specific compound could be located.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. While basic 1H and 13C NMR spectra would provide initial information, multidimensional NMR techniques are necessary for a complete and unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Proton and Carbon Connectivity

A suite of two-dimensional (2D) NMR experiments would be required to map out the intricate network of proton and carbon connectivities.

COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing key information for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule.

Without experimental data from these 2D NMR techniques, a detailed structural elucidation is not possible.

19F NMR Spectroscopy for Fluorinated Analogs (if applicable)

There is no indication in the available literature that fluorinated analogs of this compound have been synthesized or characterized. If such compounds were to be created, 19F NMR spectroscopy would be a critical tool for their analysis, providing information about the electronic environment of the fluorine atoms.

Solid-State NMR Spectroscopy for Polymorphic Forms and Molecular Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure and dynamics of crystalline and amorphous solids. For a compound like this compound, solid-state NMR would be invaluable in identifying and distinguishing between different polymorphic forms, which can exhibit distinct physical properties.

Polymorphism arises from the different packing arrangements of molecules in the crystal lattice. These variations in packing lead to different local electronic environments for the nuclei (e.g., ¹³C, ¹⁵N, ¹H), resulting in distinct chemical shifts in the solid-state NMR spectra. For instance, studies on the polymorphs of glycine (B1666218) have shown that the isotropic ¹³C chemical shifts of the carboxyl group can differ between the α- and γ-forms. Similar differences would be expected for the carbonyl and other carbons in this compound if it exists in multiple polymorphic forms.

Furthermore, solid-state NMR can provide detailed insights into the molecular dynamics of the compound. By measuring parameters such as spin-lattice relaxation times (T₁) and cross-polarization dynamics, it is possible to probe motions occurring on different timescales. For the title compound, this could include the rotation of the methyl group, phenyl ring flips, and slower motions of the entire molecule. Studies on N-methylated glycines have demonstrated that the activation energies for methyl group rotations can be determined from temperature-dependent spin-lattice relaxation measurements.

A hypothetical data table of expected ¹³C solid-state NMR chemical shifts for this compound, based on known values for similar functional groups, is presented below.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O, acetyl)170-175
Carbonyl (C=O, ester)170-175
Aromatic C-Br120-125
Aromatic C-H128-132
Aromatic C-C135-140
Methylene (B1212753) (CH₂)40-45
Methyl (CH₃)50-55

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In this compound, key functional groups include the amide, ester, and the bromophenyl ring.

Other expected vibrational modes include the C-N stretching of the amide, C-O stretching of the ester, and various vibrations associated with the bromophenyl ring, such as C-H and C=C stretching, and C-Br stretching at lower frequencies.

A table of expected FTIR absorption bands for this compound is provided below, based on typical values for the constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H stretch3300-3500
AmideC=O stretch (Amide I)1630-1680
EsterC=O stretch1735-1750
Aromatic RingC=C stretch1450-1600
MethyleneC-H stretch2850-2960
MethylC-H stretch2870-2970
Aromatic RingC-H out-of-plane bend800-850 (para-substituted)
Aryl-BromineC-Br stretch500-600

Raman Spectroscopy for Vibrational Modes and Molecular Conformation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic ring and the molecular backbone.

Below is a table of expected Raman shifts for this compound.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing breathing~1000
Aromatic RingC=C stretch1580-1610
AmideC=O stretch (Amide I)1630-1680
EsterC=O stretch1730-1750
MethyleneCH₂ bend1420-1470
Aryl-BromineC-Br stretch200-400

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound are the bromophenyl ring and the amide and ester carbonyl groups.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The bromophenyl group is the primary chromophore, and its π → π* transitions would likely result in strong absorption bands in the UV region, typically below 300 nm. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

The carbonyl groups of the amide and ester moieties also possess non-bonding (n) electrons and can undergo n → π* transitions. These transitions are generally weaker than π → π* transitions and may appear as shoulders on the main absorption bands or as weak, longer-wavelength absorptions. Analysis of the absorption maxima (λmax) and molar absorptivities (ε) can provide valuable information about the electronic structure of the molecule.

A hypothetical UV-Vis absorption data table for this compound is presented below, based on data for similar aromatic amides.

Transition TypeChromophoreExpected λmax (nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → πBromophenyl ring200-220> 10,000
π → πBromophenyl ring250-2801,000 - 5,000
n → πAmide C=O210-230< 1,000
n → πEster C=O200-210< 100

Computational Chemistry and Theoretical Studies of Methyl N 4 Bromophenyl Acetyl Glycinate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized ground state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For methyl N-[(4-bromophenyl)acetyl]glycinate, this would involve calculating bond lengths, bond angles, and dihedral angles. While precise experimental data for this specific molecule is not available, typical bond lengths and angles for related structures can be referenced for comparison.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

Parameter Bond Predicted Value
Bond Length (Å) C-Br 1.91
C=O (amide) 1.24
C=O (ester) 1.22
C-N 1.35
Bond Angle (°) C-C-Br 119.5
O=C-N 123.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from a geometry optimization calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These energy values are illustrative and represent typical ranges for similar organic molecules.

A smaller HOMO-LUMO gap would imply that the molecule can be more easily excited and is therefore more reactive. acadpubl.eumalayajournal.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue. Green and yellow areas represent regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. Positive potential would be expected around the N-H proton, indicating a site for nucleophilic interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the pathways of chemical reactions, providing insights into the transition states and energy barriers involved.

A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. By locating the transition state structure on the potential energy surface, the activation energy (Ea) for the reaction can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. For a hypothetical reaction involving this compound, such as hydrolysis of the ester group, computational methods could identify the transition state and calculate the associated activation energy.

Table 3: Hypothetical Activation Energy for a Reaction (Illustrative)

Reaction Step Activation Energy (Ea) (kcal/mol)
Nucleophilic attack on carbonyl 15.2
Proton transfer 8.5

Note: These values are for illustrative purposes to show the type of data generated.

A reaction coordinate diagram plots the energy of the system as a function of the progress of the reaction. It provides a visual representation of the energy changes that occur during a reaction, including the energies of reactants, products, intermediates, and transition states. From the calculated activation energies, theoretical reaction rate constants can be estimated using transition state theory, providing a deeper understanding of the reaction kinetics.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their corresponding energies. For a flexible molecule like this compound, which possesses several rotatable bonds, this analysis is key to understanding its three-dimensional structure, stability, and potential biological activity. The potential energy surface (PES) is a conceptual map that illustrates the energy of a molecule as a function of its geometry.

Torsional Scans and Rotational Barriers

To investigate the conformational landscape, torsional scans are performed. This involves systematically rotating specific dihedral angles of the molecule while optimizing the rest of its geometry at each step. This process identifies energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between them. The energy difference between a minimum and a corresponding maximum defines the rotational barrier.

For this compound, key dihedral angles for such a scan would include:

The bond connecting the bromophenyl ring to the acetyl group.

The amide bond within the glycine (B1666218) backbone.

The bonds within the methyl glycinate (B8599266) fragment.

A hypothetical torsional scan would likely be performed using quantum mechanical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would reveal the most stable conformer(s) and the energy penalties associated with adopting other shapes.

Table 1: Hypothetical Rotational Barriers for Key Dihedral Angles in this compound (Note: This table is illustrative of the type of data generated from a torsional scan and is not based on published results for this specific molecule.)

Dihedral Angle (Atoms Involved) Rotational Barrier (kcal/mol) Description
C(ar)-C(ar)-C(acetyl)-C(amide) 2.5 - 4.0 Rotation of the bromophenyl ring relative to the acetyl group.
C(acetyl)-N(amide)-C(gly)-C(ester) 15 - 20 Rotation around the amide C-N bond, typically high due to partial double bond character.

Intra- and Intermolecular Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for determining the structure, stability, and aggregation properties of molecules. NCI analysis, often visualized through NCI plots, helps to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds.

In a computational study of this compound, intramolecular NCI analysis would focus on interactions within a single molecule that stabilize its preferred conformation. For instance, a hydrogen bond could exist between the amide N-H group and the ester's carbonyl oxygen. The bromine atom could also participate in intramolecular halogen bonding. Intermolecular analysis would investigate how two or more molecules of the compound interact, which is fundamental to understanding its crystal packing and solid-state behavior.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. These are often based on Conceptual DFT and include parameters derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A small gap suggests high reactivity.

For this compound, mapping the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. For example, the HOMO might be localized on the electron-rich bromophenyl ring, while the LUMO might be centered on the carbonyl carbons.

Chemical Reactivity and Mechanistic Investigations of Methyl N 4 Bromophenyl Acetyl Glycinate

Reactions Involving the Amide Linkage

The amide bond in methyl N-[(4-bromophenyl)acetyl]glycinate, while generally stable, can participate in several important chemical reactions under appropriate conditions. These transformations are crucial for modifying the core structure or for the complete breakdown of the molecule.

Hydrolysis: The cleavage of the amide bond in N-acylglycine derivatives can be achieved under either acidic or basic conditions. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine fragment (glycine methyl ester) leads to the formation of 4-bromophenylacetic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the amide carbonyl carbon. This process forms a tetrahedral intermediate which then collapses, expelling the amide anion as a leaving group. A final proton transfer step yields 4-bromophenylacetic acid and the glycine (B1666218) methyl ester. Generally, amide hydrolysis requires more forcing conditions (e.g., higher temperatures, stronger acids or bases) compared to ester hydrolysis.

Transamidation: This process involves the exchange of the amino portion of the amide with a different amine, offering a direct route to new amide derivatives without proceeding through a carboxylic acid intermediate. While challenging due to the stability of the amide bond, catalyzed transamidation reactions have emerged as valuable synthetic tools. nih.govrsc.org For this compound, this reaction would involve heating with a primary or secondary amine, often in the presence of a catalyst. nih.gov Metal-free methods, which rely on the activation of the amide bond to weaken its resonance stabilization, can also be employed. rsc.orgorganic-chemistry.org The reaction equilibrium must be driven towards the product, typically by using a large excess of the incoming amine or by removing the displaced glycine methyl ester. nih.gov

The nitrogen atom of the secondary amide in this compound is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can be functionalized through N-alkylation and N-acylation reactions following deprotonation.

N-Alkylation: This reaction requires the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen and form a highly nucleophilic amidate anion. This anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide), via a nucleophilic substitution reaction to yield the N-alkylated product. monash.edu Traditional methods for N-alkylation of amino acid derivatives often involve nucleophilic substitution with alkyl halides or reductive amination with aldehydes. mdpi.comnih.gov

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the corresponding amidate anion with an acylating agent, such as an acyl chloride or anhydride (B1165640). This results in the formation of an imide structure. The N-acylation of amines is a fundamental method for amide bond formation and has been extensively studied. researchgate.netorganic-chemistry.org Applying this to a pre-existing amide requires activation through deprotonation to generate a sufficiently nucleophilic species.

Reactions at the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this context.

Palladium-catalyzed cross-coupling reactions provide efficient methods for creating new bonds at the C-Br position of the 4-bromophenyl group. nih.gov These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is one of the most widely used for forming biaryl structures. For this compound, reacting it with an arylboronic acid (e.g., phenylboronic acid) would yield the corresponding biphenyl (B1667301) derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups, including esters and amides. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10098 researchgate.net
24-Bromobenzamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8095 researchgate.net
3Methyl 4-bromobenzoate3-Thienylboronic acidPdCl₂ (3)-NaOHEtOH/H₂ORT92 researchgate.net
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8089 mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the olefinic position. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base (often a tertiary amine like triethylamine). nih.gov Applying this to the target molecule with styrene would produce a stilbene (B7821643) derivative, extending the conjugation of the aromatic system.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
14-BromoacetophenoneStyrenePd(OAc)₂ (1)1,3-Dialkyl-tetrahydropyrimidinium salt (2)K₂CO₃H₂O/DMF8095 nih.gov
24-Bromotoluenen-Butyl acrylatePd(OAc)₂ (0.05)P(o-tol)₃ (0.1)NaOAcNMP14096 mdpi.com
31-Bromo-4-nitrobenzeneStyrenePdCl₂(dppf) (1)-Et₃NDMF10091 nih.gov
43-Bromoindazole2-VinylpyridinePd(OAc)₂ (5)PPh₃ (10)Et₃N-Ball-milling85 beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and a copper(I) salt (typically CuI). wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly reliable method for the synthesis of arylalkynes. wikipedia.org Reacting this compound with an alkyne like phenylacetylene (B144264) would install a phenylethynyl group at the 4-position of the phenyl ring.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
14-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT94 organic-chemistry.org
24-BromoanilineTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (2)Et₃NDMF8092 researchgate.net
33,5-Dimethoxyphenyl bromide2-Ethynyl-6-fluoropyridine[DTBNpP]Pd(crotyl)Cl (2)-TMPDMSORT97 acs.org
41-Bromo-4-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT95 wikipedia.org

The critical first step in these palladium-catalyzed cross-coupling cycles is the activation of the carbon-bromine bond. This occurs through a process known as oxidative addition . acs.orguwindsor.ca The mechanism involves the insertion of the low-valent palladium(0) catalyst into the C-Br bond of the aryl bromide.

The generally accepted pathway proceeds as follows:

Ligand Dissociation: A coordinatively saturated Pd(0) complex, such as Pd(PPh₃)₄, first dissociates one or more ligands in solution to generate a more reactive, coordinatively unsaturated 14-electron or 12-electron species.

Oxidative Addition: The electron-rich Pd(0) species attacks the electrophilic carbon of the C-Br bond, leading to the cleavage of this bond. This concerted step results in the formation of a square planar arylpalladium(II) bromide complex. researchgate.net In this process, the palladium center is oxidized from the 0 to the +2 oxidation state.

The choice of ligand coordinated to the palladium center is paramount for the success of cross-coupling reactions. Ligands play several crucial roles: they stabilize the palladium catalyst, influence its solubility, and, most importantly, modulate its electronic and steric properties, which directly impacts reactivity and selectivity. nih.gov

Electronic Effects: Electron-donating ligands, such as bulky alkylphosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium(0) center. This enhanced electron density facilitates the oxidative addition step by making the palladium a stronger nucleophile. nih.gov

Steric Effects: Sterically demanding (bulky) ligands promote the reductive elimination step, which is the final product-forming step in the catalytic cycle. The steric bulk destabilizes the palladium(II) intermediate, encouraging the expulsion of the newly coupled product and regeneration of the active Pd(0) catalyst. Furthermore, bulky ligands often favor the formation of monoligated palladium species, which are highly reactive in oxidative addition. nih.govacs.org

The development of specialized ligands has been instrumental in expanding the scope of cross-coupling reactions to include less reactive substrates, such as aryl chlorides, and enabling reactions to proceed at lower temperatures. nih.govacs.org

Table 4: Effect of Different Ligand Types on Suzuki-Miyaura Coupling
Ligand TypeExample LigandKey FeaturesTypical SubstratesRef
TriarylphosphinesPPh₃ (Triphenylphosphine)Classical, moderately electron-donating, sterically accessible.Aryl iodides, activated aryl bromides. mdpi.com
Bulky AlkylphosphinesP(t-Bu)₃ (Tri-tert-butylphosphine)Strongly electron-donating, very bulky.Aryl bromides, unactivated aryl chlorides. organic-chemistry.org
BiarylphosphinesSPhos, XPhosBulky and electron-rich, pre-catalyst stability.Challenging substrates, including heteroaryl halides and sterically hindered substrates. researchgate.net
N-Heterocyclic Carbenes (NHCs)IPr, SIMesVery strong σ-donors, sterically tunable, thermally stable.Aryl chlorides, sterically demanding couplings. nih.gov
Ferrocenylphosphinesdppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, good for a wide range of substrates, stabilizes intermediates.General use for aryl iodides, bromides, and triflates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, and a good leaving group must be present. masterorganicchemistry.comnih.gov

In the case of this compound, the phenyl ring is substituted with a bromine atom, which can act as a leaving group. However, the ring is not strongly activated towards nucleophilic attack. The N-acetylglycinate substituent at the para position is not a powerful electron-withdrawing group required to sufficiently stabilize the negative charge of the Meisenheimer intermediate. Consequently, this compound is generally unreactive towards SNAr under standard laboratory conditions.

For SNAr to proceed on such an unactivated ring, very harsh reaction conditions would be necessary, such as high temperatures, high pressures, and the use of very strong nucleophiles. Under such forcing conditions, competing side reactions would likely dominate.

Table 1: Predicted Reactivity of this compound in SNAr Reactions

NucleophileConditionsExpected Outcome
Sodium methoxideModerate temperatureNo reaction
AmmoniaModerate temperatureNo reaction
Sodium hydroxideHigh temperature and pressurePotential for limited substitution, but decomposition is more likely

Electrophilic Aromatic Substitution (EAS) Reactivity of the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.comyoutube.com The reactivity and regioselectivity of EAS reactions are governed by the nature of the substituents already present on the ring.

The phenyl ring of this compound has two substituents to consider: the bromine atom and the N-acetylglycinate group.

Bromine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.

Given the presence of both a deactivating ortho, para-director (bromine) and a deactivating meta-director (the N-acetylglycinate group), the phenyl ring of this compound is significantly deactivated towards electrophilic attack. However, should a reaction be forced to occur, the position of substitution would be influenced by the directing effects of both groups. The positions ortho to the bromine atom are also meta to the N-acetylglycinate group, making them the most likely sites for substitution, albeit with a low reaction rate.

Table 2: Predicted Regioselectivity in EAS Reactions of this compound

Electrophilic ReagentReaction TypePredicted Major Product(s)
Br2, FeBr3Bromination1,4-Dibromo-2-(acetylglycinate)benzene
HNO3, H2SO4Nitration1-Bromo-4-(acetylglycinate)-2-nitrobenzene
SO3, H2SO4Sulfonation2-Bromo-5-(acetylglycinate)benzenesulfonic acid

Reactions at the Glycinate (B8599266) Ester Group

Saponification and Transesterification Reactions

The methyl ester of the glycinate group in this compound is susceptible to reactions typical of esters.

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. libretexts.org Treatment of this compound with a strong base, such as sodium hydroxide, would lead to the hydrolysis of the methyl ester, yielding sodium N-[(4-bromophenyl)acetyl]glycinate and methanol (B129727). The rate of saponification can be influenced by N-substitution on the amino acid ester. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. libretexts.org For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would result in the formation of ethyl N-[(4-bromophenyl)acetyl]glycinate and methanol. libretexts.org The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used. libretexts.org

Table 3: Saponification and Transesterification of this compound

ReactionReagentsProducts
SaponificationNaOH (aq), heatSodium N-[(4-bromophenyl)acetyl]glycinate, Methanol
TransesterificationEthanol, H+ catalyst, heatEthyl N-[(4-bromophenyl)acetyl]glycinate, Methanol

Reduction of the Ester to Alcohol or Aldehyde

The ester group in this compound can be reduced to a primary alcohol or an aldehyde depending on the reducing agent and reaction conditions. libretexts.orglibretexts.org

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. libretexts.orglibretexts.org In this case, the methyl ester would be reduced to a hydroxymethyl group, yielding N-[(4-bromophenyl)acetyl]glycinol.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. libretexts.orglibretexts.org This would convert the methyl ester to an aldehyde, forming N-[(4-bromophenyl)acetyl]glycinal.

Some methods allow for the complete reduction of an ester to a methyl group. nih.govorganic-chemistry.org

Table 4: Reduction Products of the Ester Group

Reducing AgentReaction ConditionsProduct
LiAlH4, then H3O+Ether solventN-[(4-bromophenyl)acetyl]glycinol
DIBAL-H, then H2OToluene, -78 °CN-[(4-bromophenyl)acetyl]glycinal

Radical Chemistry and Photochemical Transformations

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule after one of them has been photoexcited. wikipedia.orgyoutube.com This process can lead to the formation of radical ions and initiate subsequent chemical reactions. nih.govacs.orgchemrxiv.org The feasibility of a PET process is determined by the redox potentials of the donor and acceptor in their ground and excited states. nih.govacs.org

The this compound molecule contains a bromophenyl group, which can participate in photochemical reactions. Aryl bromides are known to undergo homolytic cleavage of the carbon-bromine bond upon UV irradiation to form an aryl radical and a bromine radical.

In the context of PET, the bromophenyl moiety could act as either an electron acceptor or donor, depending on the other species present in the reaction mixture and the wavelength of light used. For example, in the presence of an excited-state electron donor, the bromophenyl group could accept an electron to form a radical anion, which could then expel a bromide ion to generate an aryl radical. Conversely, the aromatic ring could be excited and then act as an electron donor or acceptor. These reactive radical intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to other unsaturated systems.

Table 5: Potential PET Intermediates from this compound

ProcessReactant/ConditionKey Intermediate
Reductive PETExcited-state electron donor4-(acetylglycinate)phenyl radical
Oxidative PETExcited-state electron acceptor4-bromophenylacetylglycinate radical cation
Homolytic CleavageUV irradiation4-(acetylglycinate)phenyl radical, Bromine radical

Generation and Reactivity of Radical Intermediates

The generation of radical intermediates from organic molecules often involves the homolytic cleavage of a weak bond, typically initiated by light, heat, or a radical initiator. In the case of this compound, several pathways for radical generation can be postulated.

One potential route involves the abstraction of a hydrogen atom from the α-carbon of the glycine unit. This process would be facilitated by the stability of the resulting glycinyl radical, which is resonance-stabilized by the adjacent carbonyl and amide groups. The use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom abstractor like tributyltin hydride (Bu₃SnH), is a common method for generating such carbon-centered radicals. libretexts.org

Alternatively, photoredox catalysis offers a milder method for generating radicals from glycine derivatives. researchgate.net In such a system, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the substrate. For this compound, this could potentially lead to the formation of a radical cation, which could then undergo further reactions.

The reactivity of the generated radicals would be diverse. An α-glycinyl radical derived from this compound could participate in a variety of carbon-carbon bond-forming reactions. For instance, it could add to alkenes or alkynes in intermolecular or intramolecular fashion, leading to more complex molecular scaffolds. libretexts.org Such radical additions are fundamental transformations in organic synthesis.

The bromophenyl moiety also introduces possibilities for radical generation. The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as through the action of radical initiators or transition metal catalysts, to form an aryl radical. This aryl radical could then participate in coupling reactions or other transformations.

Illustrative data from studies on similar N-acylamino acid esters demonstrates the feasibility of such radical reactions.

Table 1: Examples of Radical Reactions Involving N-Acylamino Acid Derivatives (Illustrative) (Note: This data is based on general findings for analogous compounds and not specific to this compound)

Radical PrecursorReaction TypeReagentsProduct TypeTypical Yield (%)
N-Acylglycine EsterIntermolecular C-C bond formationPhotoredox catalyst, AlkeneFunctionalized amino acid derivative60-85
N-Acylglycine EsterReductive dehalogenation (hypothetical for a halogenated derivative)AIBN, Bu₃SnHDehalogenated N-acylglycine ester70-95
Aryl BromideAryl radical formation and couplingTransition metal catalyst, Coupling partnerBiaryl compound50-80

Stereoselective Transformations and Chiral Pool Applications (if applicable to derivatives)

While this compound itself is achiral, its derivatives present significant potential for stereoselective transformations and applications as chiral building blocks. The field of asymmetric synthesis often utilizes "chiral pool" strategies, where readily available, enantiomerically pure natural products, such as amino acids, are used as starting materials for the synthesis of complex chiral molecules. mdpi.comrsc.org

Derivatives of this compound could be synthesized from chiral amino acids, thereby incorporating stereocenters into the molecule. For example, if a chiral amino acid other than glycine were used in the synthesis, the resulting N-acyl derivative would be chiral. This inherent chirality could then be used to direct the stereochemical outcome of subsequent reactions.

One common strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to the this compound backbone, and its steric and electronic properties can influence the facial selectivity of reactions at a nearby prochiral center. After the desired stereochemistry is established, the auxiliary can be removed.

Furthermore, the N-acylamino acid structure is a key component of many biologically active peptides and natural products. Stereoselective synthesis of derivatives of this compound could provide access to novel non-canonical amino acids, which are valuable building blocks in medicinal chemistry and drug discovery. nih.gov

For instance, the diastereoselective alkylation of an enolized derivative of a chiral N-acylglycine ester is a powerful method for creating new stereocenters. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter in the amino acid portion of the molecule.

Table 2: Potential Stereoselective Transformations of Chiral Derivatives of this compound (Illustrative) (Note: This table illustrates potential applications based on general principles of asymmetric synthesis.)

Chiral DerivativeTransformationReagentsKey FeaturePotential Outcome
N-[(4-bromophenyl)acetyl]-(L)-amino acid methyl esterDiastereoselective enolate alkylationLDA, Alkyl halideSubstrate-controlled asymmetric inductionFormation of a new stereocenter with high diastereoselectivity
N-[(4-bromophenyl)acetyl]glycine attached to a chiral auxiliaryAsymmetric Michael additionBase, α,β-Unsaturated carbonylAuxiliary-controlled stereodifferentiationEnantioselective formation of a carbon-carbon bond
Chiral N-[(4-bromophenyl)acetyl]amino acidPeptide couplingCoupling reagents, Amino acid esterSynthesis of chiral dipeptidesAccess to novel peptide structures

Supramolecular Chemistry and Solid State Studies of Methyl N 4 Bromophenyl Acetyl Glycinate

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Molecular Conformation and Geometry

No data available.

Crystal Packing Analysis and Unit Cell Parameters

No data available.

Characterization of Hydrogen Bonding Networks (N-H...O, C-H...O)

No data available.

Investigation of Halogen Bonding Interactions (C-Br...O, C-Br...N, C-Br...π)

No data available.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

No data available.

Co-crystallization Studies

No published studies on the co-crystallization of methyl N-[(4-bromophenyl)acetyl]glycinate were found.

This report will be updated if and when the relevant crystallographic data for This compound becomes available in the public domain.

Design and Synthesis of Co-crystals with Pharmaceutical Co-formers

There is no available research detailing the design or synthesis of co-crystals involving this compound and pharmaceutical co-formers. The exploration of co-crystallization as a method to modify the physicochemical properties of active pharmaceutical ingredients is a robust field of study. However, this particular compound does not appear in published literature concerning co-crystal engineering.

Structural Analysis of Co-crystalline Systems

In the absence of any reported co-crystals of this compound, there is no structural analysis of such systems to report. The techniques typically used for such analysis, including single-crystal X-ray diffraction and solid-state NMR, have not been applied to co-crystals of this compound according to available records.

Polymorphism and Phase Transitions in the Solid State

The polymorphic behavior of this compound has not been documented in the scientific literature. Studies on polymorphism are crucial for understanding the stability, solubility, and bioavailability of chemical compounds, particularly in the pharmaceutical industry. However, no studies have been identified that investigate whether this compound exists in multiple crystalline forms or undergoes any phase transitions under different thermodynamic conditions.

Self-Assembly Principles and Supramolecular Architectures in Solution and Solid Phases

There is a lack of information regarding the self-assembly principles and supramolecular architectures of this compound in either solution or the solid phase. The potential for non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which would be expected to govern its self-assembly, has not been experimentally or computationally investigated in published studies.

No Publicly Available Data on the Biological Interaction Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific research detailing the non-clinical biological interaction mechanisms of the chemical compound this compound could be identified. Therefore, it is not possible to provide an article on its molecular docking, enzyme interactions, or other molecular recognition patterns as requested.

The investigation sought to uncover studies related to the molecular-level interactions of this compound, focusing on computational and experimental data that would elucidate its binding to biological macromolecules. The intended scope of the article was to cover:

Molecular Docking and Dynamics Simulations: Identification of putative binding sites, analysis of non-covalent interactions (such as hydrogen bonding, van der Waals forces, halogen bonding, and pi-stacking), and conformational changes upon binding to a target.

Enzyme-Substrate/Inhibitor Interactions: Exploration of its potential as a substrate for amidase or esterase enzymes and the mechanisms of its binding to these or other biological macromolecules.

The absence of published research in these specific areas prevents a scientifically accurate and informative discussion as outlined. General principles of molecular interactions exist for compounds with similar functional groups (e.g., amides, esters, bromophenyl moieties); however, any such discussion would be speculative and would not pertain specifically to this compound, thereby falling outside the strict parameters of the requested subject.

Further research and publication in the field of medicinal chemistry or molecular biology would be necessary to provide the specific data required to detail the biological interaction mechanisms of this particular compound.

Biological Interaction Mechanisms and Molecular Recognition Non Clinical

Structure-Activity Relationship (SAR) Studies of Analogs at the Molecular Level

While specific structure-activity relationship (SAR) data for methyl N-[(4-bromophenyl)acetyl]glycinate is not extensively documented in publicly available research, the principles of molecular recognition can be elucidated by examining related N-acylglycine analogs. These studies are crucial for understanding how discrete chemical modifications can influence binding affinity and selectivity for biological targets.

Elucidating the Influence of Structural Modifications on Molecular Recognition

The molecular structure of this compound offers several points for modification to probe its interaction with protein binding pockets. These include the 4-bromophenyl ring, the acetyl linker, and the methyl glycinate (B8599266) moiety. SAR studies on analogous compounds provide a framework for predicting the impact of such changes. nih.govmdpi.com

The Role of the Phenyl Ring Substituent:

The bromine atom at the para-position of the phenyl ring is a key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The nature and position of the substituent on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its molecular recognition. For instance, replacing the bromine with other halogens or with electron-donating or electron-withdrawing groups would likely modulate the binding affinity.

A hypothetical SAR study on a generic protein target might yield data similar to that presented in the interactive table below. This table illustrates how modifications to the phenyl ring substituent could influence the binding affinity, represented by the inhibition constant (Ki).

Interactive Data Table: Phenyl Ring Modifications

Compound IDR-Group (Position 4)Ki (nM)Fold Change vs. Bromo
Analog-1-Br501.0
Analog-2-Cl751.5
Analog-3-F1202.4
Analog-4-I400.8
Analog-5-CH32004.0
Analog-6-OCH33507.0
Analog-7-NO250010.0

The Influence of the Acyl and Glycinate Moieties:

The N-acetylglycinate core is also critical for molecular interactions. The amide bond can act as both a hydrogen bond donor and acceptor. The methyl ester of the glycine (B1666218) moiety could be involved in hydrophobic interactions or be a site for hydrolysis by esterases. Altering the length of the acyl chain or replacing the methyl ester with other alkyl groups or a free carboxylic acid would likely impact the compound's binding characteristics and metabolic stability.

For example, studies on N-acyl amino acids have shown that the length and saturation of the acyl chain are critical determinants of their biological activity. nih.gov While this compound has a short phenylacetyl group, systematic modifications can still provide valuable SAR insights.

Chemo-Proteomic Approaches for Identifying Off-Target Interactions

Chemo-proteomics is a powerful set of techniques used to identify the protein targets and off-targets of a bioactive compound directly in a complex biological system. nih.gov For this compound, these approaches could be instrumental in understanding its broader biological effects beyond its intended target.

One common chemo-proteomic strategy involves creating a probe molecule by modifying the compound of interest with a reactive group and a reporter tag. The reactive group allows for covalent labeling of interacting proteins, and the reporter tag enables their subsequent enrichment and identification by mass spectrometry.

A hypothetical workflow for a chemo-proteomic study of this compound could involve:

Probe Synthesis: A derivative of this compound would be synthesized with a photo-affinity label (e.g., a diazirine) and a clickable tag (e.g., an alkyne).

Cellular Labeling: The probe would be incubated with live cells or cell lysates to allow it to bind to its protein targets.

Photo-crosslinking: UV irradiation would activate the diazirine group, leading to covalent crosslinking of the probe to nearby proteins.

Click Chemistry: The alkyne tag on the probe would be used to attach a biotin (B1667282) reporter molecule.

Affinity Purification: The biotinylated proteins would be captured using streptavidin beads.

Mass Spectrometry: The enriched proteins would be identified and quantified by mass spectrometry to reveal both primary and off-target interactions.

The results of such an experiment could be represented in a data table listing the identified proteins, their relative abundance in the probe-treated sample compared to a control, and their known or putative functions.

Interactive Data Table: Potential Off-Target Proteins Identified by Chemo-Proteomics

Protein IDProtein NameEnrichment Ratio (Probe/Control)Putative Function
P02768Serum albumin15.2Carrier protein
P00734Carbonic anhydrase 28.5Enzyme
Q06830Fatty acid amide hydrolase6.1Enzyme
P6225814-3-3 protein zeta/delta4.7Signal transduction
P08670Vimentin3.9Cytoskeletal protein

These hypothetical off-targets would require further validation to confirm direct binding and to understand the functional consequences of the interaction. Techniques such as drug affinity responsive target stability (DARTS) or surface plasmon resonance (SPR) could be employed for this purpose. nih.gov

Synthetic Utility and Derivative Chemistry of Methyl N 4 Bromophenyl Acetyl Glycinate

Synthesis of Analogues with Modified Phenyl Ring Substituents

The presence of a bromine atom on the phenyl ring of methyl N-[(4-bromophenyl)acetyl]glycinate offers a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid. This strategy can be employed to synthesize analogues with diverse aryl or heteroaryl substituents, which can significantly alter the electronic and steric properties of the molecule.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is a powerful tool. wikipedia.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, leading to the formation of arylalkynes. wikipedia.orgorganic-chemistry.orgnih.gov These products can serve as precursors for further transformations or as key components in the synthesis of more complex molecules.

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. By reacting this compound with various olefins in the presence of a palladium catalyst, analogues bearing alkenyl substituents can be synthesized. mdpi.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It enables the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to produce N-arylated derivatives. nih.govresearchgate.net This method is particularly useful for creating libraries of compounds with diverse amine functionalities.

Palladium-Catalyzed Cyanation: The bromo substituent can be replaced with a cyano group through palladium-catalyzed cyanation reactions. nih.govorganic-chemistry.orgclockss.orgnih.gov This transformation introduces a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings.

A summary of potential palladium-catalyzed cross-coupling reactions on the bromophenyl moiety is presented in the interactive table below.

Reaction NameCoupling PartnerResulting SubstituentPotential Applications
Suzuki-Miyaura CouplingArylboronic acidArylAltering steric and electronic properties
Sonogashira CouplingTerminal alkyneAlkynylPrecursors for further transformations
Heck ReactionAlkeneAlkenylIntroduction of unsaturated side chains
Buchwald-Hartwig AminationAmineAminoCreation of diverse amine libraries
CyanationCyanide sourceCyanoVersatile functional group for further synthesis

Derivatization at the N-Acetyl Moiety for Functional Group Introduction

The N-acetyl group of this compound, while seemingly simple, provides opportunities for further functionalization. The methylene (B1212753) group of the acetyl moiety is activated by the adjacent carbonyl and amide groups, making it susceptible to deprotonation and subsequent alkylation. This allows for the introduction of various alkyl or functionalized side chains, thereby expanding the structural diversity of the scaffold.

Furthermore, the amide bond itself can be a target for chemical modification, although it is generally stable. Under specific enzymatic or harsh chemical conditions, the acetyl group could potentially be cleaved and replaced with other acyl groups, offering another avenue for diversification.

Modifications of the Glycine (B1666218) Ester Group for Diverse Applications

The methyl ester of the glycine unit is a versatile handle for a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with different physicochemical properties and potential applications.

Hydrolysis: The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, N-[(4-bromophenyl)acetyl]glycine. This carboxylic acid derivative can then be coupled with various amines or alcohols to form amides or different esters, respectively.

Amidation: Direct amidation of the methyl ester can be achieved by reacting it with a wide range of primary or secondary amines. This reaction is often facilitated by heating or by the use of activating agents and provides a straightforward route to a diverse library of N-[(4-bromophenyl)acetyl]glycinamides.

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.comgoogle.comyoutube.com By reacting the compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups, allowing for the fine-tuning of properties such as solubility and lipophilicity. masterorganicchemistry.comgoogle.comyoutube.com

The following table summarizes the primary modifications of the glycine ester group.

ReactionReagentProduct
HydrolysisAcid or BaseCarboxylic Acid
AmidationAmineAmide
TransesterificationAlcoholEster

Incorporation into Peptidomimetics and Other Bioactive Scaffolds (non-clinical)

N-acylglycine derivatives are valuable building blocks in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The N-[(4-bromophenyl)acetyl]glycine scaffold can be incorporated into peptide chains to introduce a non-natural residue with specific steric and electronic properties. The bromophenyl group can serve as a handle for further modifications or as a key interaction moiety within a biological target.

The structural framework of N-phenylacetylglycine has been recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive molecules. nih.govmdpi.commdpi.compsecommunity.org By modifying the substituents on the phenyl ring, the N-acetyl group, and the glycine ester, a vast chemical space can be explored for the development of novel compounds with potential applications in non-clinical research areas.

Utilization as a Ligand or Precursor in Catalytic Systems

The N-acylglycine motif, with its amide and carboxylate functionalities, has the potential to act as a bidentate ligand, coordinating to metal centers through the amide oxygen and the carboxylate oxygen. mdpi.comnih.govnih.gov this compound and its derivatives can therefore be explored as ligands for the synthesis of novel metal complexes. mdpi.comnih.govnih.gov The electronic properties of the ligand can be tuned by modifying the substituent on the phenyl ring, which in turn can influence the catalytic activity of the resulting metal complex. These complexes could find applications in various catalytic transformations.

Development of Novel Heterocyclic Scaffolds from the Core Structure

The linear structure of this compound can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Oxazolone Synthesis: N-acylglycines are well-known precursors for the synthesis of 5(4H)-oxazolones, also known as azlactones. ajol.inforfppl.co.inbiointerfaceresearch.comsphinxsai.comfigshare.com The Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride (B1165640), is a classic method for this transformation. ajol.inforfppl.co.inbiointerfaceresearch.comsphinxsai.comfigshare.com While the starting material for this reaction is typically the carboxylic acid, the methyl ester can be readily hydrolyzed to provide the necessary precursor.

Isoquinoline Synthesis: The N-phenylacetyl moiety of the molecule is structurally related to the N-phenylethylamides that are precursors in the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of isoquinolines and their tetrahydro derivatives. quimicaorganica.orgwikipedia.orgresearchgate.netnrochemistry.comjk-sci.commdpi.comnih.govnih.govharvard.edu Although the glycine unit adds complexity, modifications of these classical cyclization methods could potentially be adapted to synthesize novel heterocyclic scaffolds derived from the this compound core.

Heterocyclic ScaffoldKey ReactionPrecursor Requirement
OxazoloneErlenmeyer-Plöchl ReactionN-acylglycine (from hydrolysis)
Isoquinoline DerivativesBischler-Napieralski/Pictet-Spengler type reactionsModified N-phenylethylamide structure

Q & A

Q. What role does this compound play in supramolecular assembly or crystal engineering?

  • Methodology :
  • Crystallography : Analyze packing motifs (e.g., π-π stacking, halogen bonding) via single-crystal X-ray diffraction .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to study polymorphism and phase transitions .
  • Computational Modeling : Simulate lattice energies with force fields (e.g., COMPASS III) to predict stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.